molecular formula C14H16ClN3 B170352 2-(Azepan-1-yl)-4-chloroquinazoline CAS No. 134961-18-5

2-(Azepan-1-yl)-4-chloroquinazoline

Cat. No. B170352
M. Wt: 261.75 g/mol
InChI Key: OEBRWQUEECRKOD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Evaluation

  • Dihydrofolate Reductase Inhibitors : A study by (Rosowsky, Fu, & Queener, 2000) synthesized 2,4-diaminoquinazolines with tricyclic aromatic groups as inhibitors for dihydrofolate reductase from various sources, including Pneumocystis carinii and Mycobacterium avium. These compounds showed potent inhibitory effects.

  • Antibacterial and Antiviral Activities : (Yun et al., 2022) reported the synthesis of a quinoline-based triazole hybrid, exhibiting a range of biological activities, including antimalarial, antibacterial, and antiviral activities.

  • Synthesis of Novel Compounds : In a study by (Xia, Chen, & Yu, 2013), a novel N-substituted regioisomer of besifloxacin was synthesized, indicating the chemical versatility of such compounds.

  • Herbicidal Activity : Research by (Wang et al., 2006) and (Wang et al., 2007) explored the herbicidal potential of novel synthesized compounds against agricultural pests.

  • Antifungal and Antibacterial Activity : The study by (Panwar & Singh, 2011) synthesized quinolino triazolo azepines and evaluated their antibacterial and antifungal activities, showing significant potential.

  • Antioxidant Properties : Research by (Saraiva et al., 2015) on 7-chloroquinoline-triazoyl carboxylates indicated these compounds' potential as antioxidants.

  • Anti-inflammatory and Anticonvulsant Agent : A study by (Wilhelm et al., 2014) synthesized a range of carboxamides with notable antinociceptive, anti-inflammatory, and anticonvulsant properties.

Chemical Synthesis and Characterization

  • Synthesis of Derivatives : (El-Hashash et al., 2011) investigated the reactivity of 2-ethoxy-4-chloroquinazoline with nitrogen nucleophiles to synthesize novel derivatives.

  • Synthesis of Benzo[ b]azepines : The study by (Stockerl et al., 2019) presents a novel method for synthesizing benzo[ b]azepines, which are important in pharmaceuticals.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(azepan-1-yl)-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c15-13-11-7-3-4-8-12(11)16-14(17-13)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBRWQUEECRKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576949
Record name 2-(Azepan-1-yl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azepan-1-yl)-4-chloroquinazoline

CAS RN

134961-18-5
Record name 2-(Azepan-1-yl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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